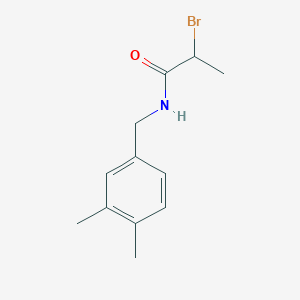
2-Bromo-N-(3,4-dimethylbenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(3,4-dimethylbenzyl)propanamide is an organic compound with the molecular formula C12H16BrNO It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the second carbon of the propanamide chain and a 3,4-dimethylbenzyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,4-dimethylbenzyl)propanamide typically involves the following steps:
Bromination: The starting material, propanamide, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. This step introduces the bromine atom at the second carbon position of the propanamide chain.
N-Alkylation: The brominated propanamide is then subjected to N-alkylation with 3,4-dimethylbenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Bromination: Using large reactors to ensure efficient bromination of propanamide.
N-Alkylation in Industrial Reactors: Employing industrial-scale reactors for the N-alkylation step, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(3,4-dimethylbenzyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the 3,4-dimethylbenzyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Reduction: Formation of N-(3,4-dimethylbenzyl)propanamide.
Oxidation: Formation of oxidized derivatives of the 3,4-dimethylbenzyl group.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(3,4-dimethylbenzyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Material Science: Utilized in the development of novel materials with specific properties.
Chemical Synthesis: Employed as a reagent or intermediate in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-(3,4-dimethylbenzyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the 3,4-dimethylbenzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure but with a phenyl group instead of a benzyl group.
3-Bromo-N,N-dimethylbenzamide: Similar brominated amide but with different substituents on the nitrogen atom.
Uniqueness
2-Bromo-N-(3,4-dimethylbenzyl)propanamide is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-bromo-N-[(3,4-dimethylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8-4-5-11(6-9(8)2)7-14-12(15)10(3)13/h4-6,10H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCPSUVOGKXWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C(C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
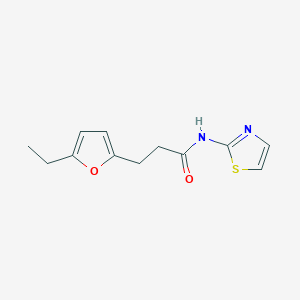
![4-ethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2807605.png)
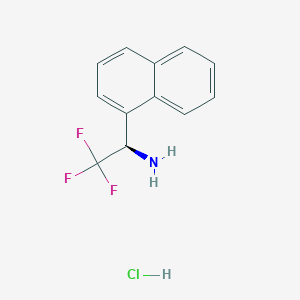
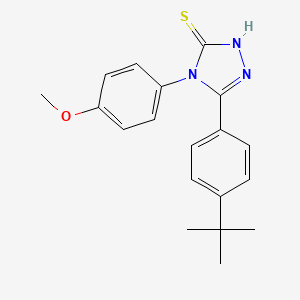
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2807613.png)
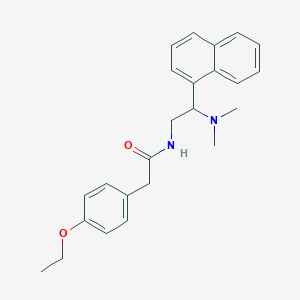
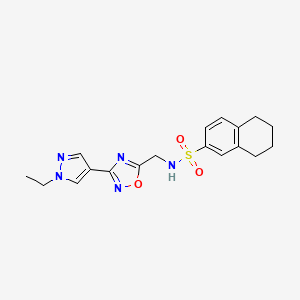
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2807617.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B2807618.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine](/img/structure/B2807621.png)

![methyl 4-methoxy-3-({[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2807625.png)
![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)
![4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)morpholine](/img/structure/B2807627.png)
